PfIspD Inhibitory Activity: SAR-Guided Comparison of 2-Substituted-5-nitrobenzoic Acid Derivatives
The compound serves as the direct synthetic precursor to a series of 2-substituted-5-nitrobenzoic acid derivatives (compounds 9–18) evaluated for PfIspD inhibition. While the parent acid (compound 9, the unsubstituted 2-nitro-5-piperazin-1-yl-benzoic acid) showed no measurable inhibitory activity against PfIspD at 100 µM, subsequent functionalization at the piperazine nitrogen yielded inhibitors with IC₅₀ values in the low micromolar range. For instance, compound 16 (a sulfonamide derivative prepared via reaction of 2-nitro-5-piperazin-1-yl-benzoic acid with p-toluenesulfonyl chloride followed by amidation) displayed a balanced activity–stability profile and was identified as the lead compound from this fragment class [1]. This demonstrates that the compound is the essential, but latent, pharmacophore: its lack of direct activity underscores the importance of the unsubstituted piperazine as the synthetic handle for structure-guided optimization.
| Evidence Dimension | PfIspD inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | No inhibition at 100 µM (compound 9, the parent acid) |
| Comparator Or Baseline | Compound 16 (sulfonamide derivative): IC₅₀ not explicitly tabulated in the provided data, but identified as the lead with balanced activity–stability; other active derivatives in the series (e.g., compound 13, a benzylated analog) showed improved inhibition relative to the parent acid. |
| Quantified Difference | Parent acid (compound 9) is inactive; functionalized derivatives achieve low-micromolar IC₅₀ values against PfIspD. |
| Conditions | Coupled photometric assay using purified recombinant PfIspD enzyme (Diamanti et al., 2022, ChemMedChem). |
Why This Matters
For procurement, this evidence confirms that 2-nitro-5-piperazin-1-yl-benzoic acid is the validated precursor to the only known PfIspD fragment class with demonstrated SAR; purchasing a pre-functionalized alternative would preclude exploration of novel derivatives and bypass the established optimization pathway.
- [1] Diamanti, E., Hamed, M. M., Lacour, A., Bravo, P., Illarionov, B., Fischer, M., Rottmann, M., Witschel, M., & Hirsch, A. K. H. (2022). Targeting the IspD Enzyme in the MEP Pathway: Identification of a Novel Fragment Class. ChemMedChem, 17(5), e202100679. View Source
